Synthetic Yield: Optimized 3-Step Process Delivers 81% Total Recovery vs. Unspecified Prior Methods
A patented, optimized 3-step synthetic method for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid provides a quantitative benchmark for process efficiency. The method reports a total product recovery of 81.27% over three steps, with individual step yields of 98.2%, 85.5%, and 96.8% [1]. This performance is stated to be an improvement over unspecified prior art methods characterized by 'long reaction time', 'low product yield', and 'difficult processing' [1]. This data allows a procuring scientist or manufacturer to benchmark supplier process capability against a documented, high-yield standard.
| Evidence Dimension | Total Recovery (3-Step Synthesis) |
|---|---|
| Target Compound Data | 81.27% |
| Comparator Or Baseline | Prior art methods (reported as 'low') |
| Quantified Difference | Not quantified vs. prior art, but establishes a benchmark of 81.27% total recovery. |
| Conditions | Synthesis starting from 1-benzyl-4-piperidone, via nitrile intermediate, followed by acid hydrolysis and crystallization as described in CN102442937A [1]. |
Why This Matters
This quantifies a benchmark for cost-effective manufacturing and supply chain reliability, directly impacting the landed cost per kilogram for procurement.
- [1] CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents, 2011. View Source
